molecular formula C4H4O5-2 B1240339 L-malate

L-malate

Cat. No. B1240339
M. Wt: 132.07 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05415870

Procedure details

Process: Heat citric acid to 60° C. and moisten with 8 ml of 60% malic acid solution. Allow sodium bicarbonate I to react to give monosodium citrate and malate; then allow sodium bicarbonate II and potassium bicarbonate to undergo partial reaction. Add sodium carbonate and allow partial reaction, and then dry in vacuo. Mix the resulting granules with arginine aspartate and the additives (Sweetener, aroma) and compress to give tablets.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[C:14]([OH:22])(=[O:21])[CH:15]([CH2:17][C:18]([OH:20])=[O:19])[OH:16].C(=O)(O)[O-].[Na+:27]>>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[Na+:27].[C:14]([O-:22])(=[O:21])[CH:15]([CH2:17][C:18]([O-:20])=[O:19])[OH:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05415870

Procedure details

Process: Heat citric acid to 60° C. and moisten with 8 ml of 60% malic acid solution. Allow sodium bicarbonate I to react to give monosodium citrate and malate; then allow sodium bicarbonate II and potassium bicarbonate to undergo partial reaction. Add sodium carbonate and allow partial reaction, and then dry in vacuo. Mix the resulting granules with arginine aspartate and the additives (Sweetener, aroma) and compress to give tablets.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[C:14]([OH:22])(=[O:21])[CH:15]([CH2:17][C:18]([OH:20])=[O:19])[OH:16].C(=O)(O)[O-].[Na+:27]>>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[Na+:27].[C:14]([O-:22])(=[O:21])[CH:15]([CH2:17][C:18]([O-:20])=[O:19])[OH:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.